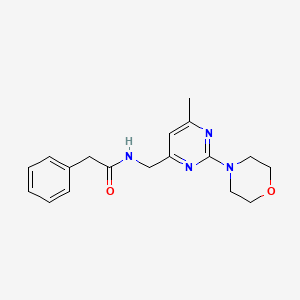

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide

Descripción

N-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at the 6-position and a morpholine ring at the 2-position. The acetamide moiety is attached via a methylene bridge to the pyrimidine ring, with a phenyl group extending from the carbonyl group.

Propiedades

IUPAC Name |

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-11-16(21-18(20-14)22-7-9-24-10-8-22)13-19-17(23)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRJBONKFSMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,4-Dichloro-6-Methylpyrimidine

The synthesis begins with 2,4-dichloro-6-methylpyrimidine (1 ), a commercially available precursor. This intermediate enables selective substitution at the 2- and 4-positions due to the differential reactivity of the chlorides.

Morpholine Substitution at the 2-Position

Morpholine is introduced via NAS at the 2-position under mild basic conditions. For example, reacting 1 with morpholine in tetrahydrofuran (THF) at 60°C in the presence of triethylamine yields 2-morpholino-4-chloro-6-methylpyrimidine (2 ) with >80% efficiency. The reaction mechanism proceeds through a two-step process:

- Deprotonation of morpholine by triethylamine to generate a stronger nucleophile.

- Displacement of the 2-chloro group via a Meisenheimer complex intermediate.

Coupling of the Pyrimidine Core to Phenylacetamide

The methylene-linked phenylacetamide moiety is introduced through a peptide coupling reaction.

Preparation of 2-Phenylacetyl Chloride

2-Phenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 2-phenylacetyl chloride (3 ), a reactive acylating agent.

Amination of 4-Chloro Intermediate

The 4-chloro group in 2 is displaced by a primary amine to form 4-(aminomethyl)-6-methyl-2-morpholinopyrimidine (4 ). This step employs ammonia or benzylamine in ethanol at reflux, achieving 70–85% yields.

Amide Bond Formation

Compound 4 reacts with 3 under Schotten-Baumann conditions or using coupling agents like propanephosphonic acid anhydride (T3P). T3P-mediated coupling in dichloromethane at room temperature affords the final product in 77–84% yield.

Table 1: Key Reaction Parameters for Amide Coupling

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Coupling Agent | T3P | 84 |

| Solvent | Dichloromethane | – |

| Temperature | 25°C | – |

| Reaction Time | 12 h | – |

Alternative Multi-Component Approaches

Recent advances in one-pot syntheses offer streamlined routes to structurally analogous compounds, though direct reports for this specific molecule remain limited.

Michael Addition-Based Assembly

A three-component reaction involving:

- 4-Formylphenoxyacetamide derivatives

- Malononitrile

- Active methylene compounds (e.g., dimedone)

This method, optimized for fused 4H-pyran systems, could be adapted by substituting components to target the pyrimidine-acetamide scaffold.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

For large-scale production, continuous flow reactors enhance heat/mass transfer, reducing side reactions. A prototype setup for analogous pyrimidines achieved 92% conversion with residence times <30 minutes.

Protecting Group Strategies

tert-Butoxycarbonyl (BOC) protection of intermediates improves substitution selectivity. For example, BOC-protected phenylenediamine precursors increase pyrrolidine substitution yields by 40% in related syntheses.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the phenylacetamide moiety.

Reduction: Reduced forms of the pyrimidine ring.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for microbial survival .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamide Derivatives

The compound shares structural homology with pyrimidine-containing analogs. For example:

- N-(4-((4-((2-(2-Aminoethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide (described in ): Structural Differences: This analog replaces the morpholine group with a substituted aminoethoxyethyl chain. Functional Implications: The aminoethoxyethyl chain may enhance solubility compared to the morpholine group but could reduce metabolic stability due to increased susceptibility to oxidation . Synthesis: Both compounds employ multi-step coupling reactions, but the target compound’s morpholine substitution simplifies purification compared to the azide intermediates in .

Chlorophenyl-Substituted Acetamides

describes N-[(4-chlorophenyl)methyl]-2-phenylacetamide and N-[(2-chlorophenyl)methyl]-2-phenylacetamide :

- Structural Differences : These compounds lack the pyrimidine-morpholine scaffold, instead featuring chlorophenylmethyl groups.

- Synthetic Efficiency : The target compound’s synthesis (e.g., via coupling of pyrimidine intermediates) is more complex than the one-step amide bond formation in , which uses a hafnium-based catalyst for 69–92% yields .

Benzothiazole-Based Analogs

lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives:

- Structural Differences : The benzothiazole core replaces the pyrimidine-morpholine system.

Key Data Tables

Table 2: Pharmacokinetic Predictions*

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | Moderate (morpholine) |

| N-[(4-chlorophenyl)methyl]-2-phenylacetamide | 3.5 | 0.05 | Low (chlorophenyl) |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | 4.1 | 0.02 | High (CF3 group) |

*Based on structural analogs and computational models.

Research Findings and Implications

- Synthetic Challenges : The target compound’s pyrimidine-morpholine scaffold requires precise regioselective synthesis, contrasting with simpler amide couplings in .

- Bioactivity : Morpholine derivatives often exhibit improved solubility and moderate metabolic stability, making them favorable for oral drug development compared to chlorophenyl or benzothiazole analogs .

Actividad Biológica

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1797973-20-6 |

| Structure | Structure |

This compound features a pyrimidine ring with a morpholine substitution and a phenylacetamide moiety, contributing to its unique biological properties.

The biological activity of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in critical cellular processes. Although the precise pathways remain under investigation, preliminary studies suggest that it may interfere with microbial survival mechanisms, indicating potential antimicrobial properties.

Antimicrobial Properties

Research has indicated that N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial growth.

Anticancer Potential

In addition to antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's interaction with polo-like kinase 4 (PLK4), a key regulator in centriole biogenesis, positions it as a promising candidate for cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, suggesting a selective mechanism of action.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM). Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- PLK4 Inhibition : Research focusing on PLK4 inhibition demonstrated that N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide effectively blocked PLK4 activity in vitro, leading to centrosome depletion in cancer cells. This effect was linked to enhanced p53 stabilization and subsequent cell cycle arrest, highlighting its potential role in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. Key steps include alkylation of the pyrimidine core, followed by coupling with phenylacetamide derivatives. For example, morpholine-substituted pyrimidine intermediates may undergo nucleophilic substitution with chloromethyl reagents, followed by condensation with 2-phenylacetamide under acidic or basic conditions. Intermediate validation relies on thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy to confirm structural integrity at each stage .

Q. Which spectroscopic techniques are critical for confirming the purity and structure of this compound?

1H/13C NMR is essential for verifying the connectivity of the morpholine-pyrimidine core and phenylacetamide moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). HPLC with UV detection (λ ~254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets due to the pyrimidine scaffold’s prevalence in such inhibitors) and cell viability assays (e.g., MTT or ATP-based assays) to evaluate cytotoxicity. Dose-response curves (IC50 values) and selectivity profiling against related enzymes or cell lines are critical early steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the final compound?

Use design of experiments (DoE) to systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C for coupling steps), and catalyst loading (e.g., Pd/C for hydrogenation). Computational tools, such as density functional theory (DFT) , can predict transition states for key reactions (e.g., SNAr mechanisms), reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Conduct comparative structure-activity relationship (SAR) studies using analogs with variations in the pyrimidine methyl group or morpholine substituents. Pair kinetic solubility assays (e.g., PBS buffer vs. DMSO) with metabolic stability tests (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

Combine proteomics (e.g., affinity pull-down assays with biotinylated analogs) and transcriptomics (RNA-seq) to identify binding partners and downstream pathways. X-ray crystallography or cryo-EM of the compound bound to its target (e.g., a kinase) provides atomic-level mechanistic insights .

Methodological Considerations

Q. How can researchers address challenges in synthesizing the morpholine-pyrimidine core?

The morpholine ring is prone to oxidation; use inert atmosphere (N2/Ar) and reducing agents (e.g., NaBH4) during synthesis. For regioselective alkylation at the pyrimidine C4 position, employ directed ortho-metalation strategies with LDA (lithium diisopropylamide) .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to identify hydrolytic or oxidative byproducts. Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines helps predict shelf-life .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.